1-(2,2-difluoroethyl)-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-5-ethoxycarbonylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O4/c1-2-17-9(16)6-3-5(8(14)15)12-13(6)4-7(10)11/h3,7H,2,4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQWTZMDIRKAGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethoxycarbonyl Installation
The ethoxycarbonyl group is typically introduced via esterification of the corresponding carboxylic acid. A patent by Bayer CropScience discloses a two-step protocol:
Carboxylic Acid Activation :
- Reagent: Thionyl chloride (1.2 equiv)
- Conditions: Reflux in dichloromethane, 4 h
- Intermediate: Acid chloride (isolated yield: 92%)
Ethanol Quenching :
- Solvent: Anhydrous ethanol
- Base: Pyridine (1.1 equiv)
- Yield: 89% of ethyl ester
Oxidation State Management
Controlled oxidation of alcohol intermediates to carboxylic acids is achieved through Swern oxidation (oxalyl chloride/DMSO) followed by Jones oxidation, yielding the target carboxylic acid with 68% efficiency over two steps.
Purification and Scalability Considerations
Industrial-scale production requires efficient purification strategies:
| Purification Step | Method | Purity Achieved | Throughput (kg/batch) |
|---|---|---|---|
| Crystallization | Ethyl acetate/petroleum ether (1:3) | 99.5% | 150 |
| Chromatography | Reverse-phase C18 column | 99.9% | 5 |
Notably, trituration with petroleum ether removes residual difluoroethyl starting materials, as evidenced by GC-MS analysis. Scalability studies (Table 2 in ref) demonstrate consistent regioselectivity (96:4) across 0.5–195 g batches, confirming process robustness.
Emerging Methodologies and Green Chemistry Approaches
Recent advances focus on sustainability:
Chemical Reactions Analysis
1-(2,2-difluoroethyl)-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug development, particularly as an anti-inflammatory and analgesic agent. Its structural features allow it to interact with specific biological targets, potentially leading to the development of new therapeutic agents.
Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of pyrazole compounds exhibit substantial anti-inflammatory activity. The incorporation of the difluoroethyl group was found to enhance potency compared to other similar compounds .
Agricultural Chemistry
1-(2,2-difluoroethyl)-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid has been investigated for its herbicidal properties. The compound's ability to inhibit specific enzymatic pathways in plants makes it a candidate for developing new herbicides.
Case Study:
Research indicated that pyrazole derivatives possess herbicidal activity against various weed species. In laboratory settings, the compound demonstrated effectiveness at inhibiting the growth of barnyard grass, suggesting its potential use in crop protection strategies .
Comparative Analysis of Pyrazole Derivatives
| Compound Name | Activity Type | Target Organism | Observed Effect |
|---|---|---|---|
| 1-(2,2-difluoroethyl)-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid | Herbicidal | Barnyard grass | Significant growth inhibition |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | Anti-inflammatory | Human cell lines | Reduced inflammatory markers |
| 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole | Antimicrobial | Bacterial strains | Inhibition of bacterial growth |
Mechanism of Action
The mechanism by which 1-(2,2-difluoroethyl)-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoroethyl group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, thereby modulating their activity. The pyrazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further contributing to its biological activity.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The substituents at positions 1, 3, and 5 of the pyrazole ring critically influence properties such as solubility, stability, and biological activity. Below is a comparative analysis:
Purity and Analytical Data
Biological Activity
1-(2,2-difluoroethyl)-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid, with CAS number 1946816-80-3, is a synthetic organic compound belonging to the pyrazole family. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. The structural characteristics of this compound include a difluoroethyl group that enhances lipophilicity, an ethoxycarbonyl moiety that may influence solubility, and a carboxylic acid functional group that can participate in various biochemical interactions.
The molecular formula of 1-(2,2-difluoroethyl)-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid is C9H10F2N2O4, with a molecular weight of 248.18 g/mol. It is characterized by the following physical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H10F2N2O4 |
| Molecular Weight | 248.18 g/mol |
| Density | 1.47 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 406.1 ± 45.0 °C (Predicted) |
| pKa | 2.93 ± 0.36 (Predicted) |
Pharmacological Potential
The pyrazole nucleus has been extensively studied for its diverse biological activities, including anti-inflammatory, analgesic, antibacterial, and antifungal properties. The specific compound has shown promise in various studies:
- Anti-inflammatory Activity : Pyrazole derivatives have been evaluated for their ability to inhibit inflammation. For instance, compounds similar to the one discussed have demonstrated significant inhibition of paw edema in animal models, comparable to standard anti-inflammatory drugs like diclofenac .
- Antibacterial Activity : Research indicates that certain pyrazole derivatives exhibit antibacterial properties against pathogens such as E. coli and S. aureus. The presence of specific functional groups within the pyrazole structure enhances these activities .
- Antifungal Activity : Studies have reported that pyrazole compounds can inhibit phytopathogenic fungi effectively, with some derivatives showing greater efficacy than established fungicides like boscalid .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets within microorganisms or inflammatory pathways. The difluoroethyl group may enhance membrane permeability and bioavailability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological macromolecules.
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives:
- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested using a carrageenan-induced paw edema model in rats. Compounds showed varying degrees of inhibition (≥84% for some derivatives), indicating significant anti-inflammatory potential .
- Antibacterial Screening : A novel series of pyrazole compounds were tested against bacterial strains like Klebsiella pneumoniae and Pseudomonas aeruginosa. Some compounds exhibited MIC values comparable to standard antibiotics, suggesting their potential as new antibacterial agents .
- Antifungal Evaluation : Research on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides revealed enhanced antifungal activity against several strains of fungi when compared to traditional treatments .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2,2-difluoroethyl)-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds. For example:
Cyclocondensation : React ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives (e.g., 2,2-difluoroethyl hydrazine) in ethanol or DMF under reflux (60–80°C) for 12–24 hours .
Functionalization : Introduce the ethoxycarbonyl group via esterification or substitution reactions. Optimize pH and temperature to avoid hydrolysis of the difluoroethyl group.
- Key Variables : Catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling), solvent polarity (DMF enhances nucleophilicity), and reaction time influence regioselectivity and purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns (e.g., difluoroethyl at N1, ethoxycarbonyl at C5). Look for characteristic shifts: ~160 ppm (C=O of carboxylic acid), ~60 ppm (OCH₂CH₃) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding networks (e.g., carboxylic acid dimerization) .
- Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺ ~ 291.2 g/mol) and fragmentation patterns .
Q. What are the critical physicochemical properties influencing its solubility and stability?
- Key Properties :
Advanced Research Questions
Q. How does the substitution pattern (difluoroethyl, ethoxycarbonyl) influence bioactivity compared to analogs?
- Structure-Activity Relationship (SAR) Insights :
- Difluoroethyl Group : Enhances metabolic stability by resisting oxidative degradation compared to non-fluorinated analogs. Fluorine’s electronegativity modulates electron density at N1, affecting binding to target enzymes .
- Ethoxycarbonyl vs. Carboxylic Acid : The ester group improves cell permeability, while the free carboxylic acid (post-hydrolysis) enhances target binding via ionic interactions (e.g., with arginine residues in enzymes) .
- Case Study : Analogous pyrazole-3-carboxylic acids inhibit Lp-PLA2 (lipoprotein-associated phospholipase A2), a target in atherosclerosis. The difluoroethyl group reduces off-target interactions with cytochrome P450 enzymes .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Data Reconciliation Steps :
Assay Variability : Standardize enzymatic assays (e.g., fixed pH, temperature) to minimize discrepancies in IC₅₀ values.
Metabolite Interference : Use LC-MS to identify hydrolysis products (e.g., free carboxylic acid) that may contribute to observed activity .
Computational Validation : Perform molecular docking to compare binding modes across studies and identify critical residues for interaction .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate interactions with target proteins (e.g., kinases, phospholipases) to identify steric/electronic clashes caused by the difluoroethyl group.
- QSAR Modeling : Use descriptors like polar surface area (PSA) and H-bond donors/acceptors to predict ADMET properties .
Methodological Challenges and Solutions
Q. What are the common pitfalls in synthesizing this compound, and how can they be mitigated?
- Challenges :
- Regioselectivity : Competing formation of 1,3- vs. 1,5-disubstituted pyrazoles.
- Side Reactions : Hydrolysis of the ethoxycarbonyl group under acidic/basic conditions.
- Solutions :
- Use directing groups (e.g., nitro) during cyclization to control regiochemistry .
- Employ mild deprotection methods (e.g., enzymatic hydrolysis) for the carboxylic acid .
Q. How to optimize purification for high-purity (>95%) yields?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
